1-(6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane
Description
This compound is a heterocyclic organic molecule featuring a pyridazine core substituted with a piperazine ring linked to a 3-(trifluoromethyl)benzoyl group and an azepane moiety.
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N5O/c23-22(24,25)18-7-5-6-17(16-18)21(31)30-14-12-29(13-15-30)20-9-8-19(26-27-20)28-10-3-1-2-4-11-28/h5-9,16H,1-4,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTUOCIJEKYCQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane is a complex organic compound notable for its unique structural features, including a trifluoromethyl group, piperazine, and pyridazine rings. These characteristics contribute to its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, synthesis methods, and mechanisms of action based on diverse scientific sources.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
| Component | Description |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and biological activity |
| Piperazine Ring | Known for various pharmacological effects |
| Pyridazine Ring | Contributes to the compound's reactivity |
This compound exhibits a molecular weight of approximately 465.5 g/mol, which influences its pharmacokinetic properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Preparation of Trifluoromethylbenzoyl Chloride : This serves as a key starting material.
- Formation of the Piperazine Intermediate : Reaction with piperazine under controlled conditions.
- Coupling with Pyridazine Derivatives : Final reaction to yield the target compound.
Common solvents used include dichloromethane, while catalysts such as triethylamine may be employed to enhance yields.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group increases the compound's lipophilicity, facilitating easier cellular uptake. The piperazine and pyridazine moieties can interact with specific enzymes or receptors, potentially leading to inhibition or modulation of their activities.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological activities:
- Antiinflammatory Activity : Similar compounds have shown significant inhibition of COX enzymes, indicating potential for anti-inflammatory applications .
- Anticonvulsant Properties : Piperazine derivatives are noted for their anticonvulsant effects in various models .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of related compounds in various biological assays:
- Anti-inflammatory Studies :
- Anticonvulsant Activity :
Comparative Analysis
When comparing this compound with similar compounds, it stands out due to its unique combination of functional groups that impart specific chemical and biological properties not found in other derivatives.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane | Similar structure with different trifluoromethyl position | Potential anti-inflammatory effects |
| N-(6-methylpyridin-2-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amines | Contains multiple functional groups | Inhibits specific kinases |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on compounds sharing key structural motifs, such as piperazine derivatives, trifluoromethyl-substituted aryl groups, and urea/thiazole moieties, as described in the evidence.
Table 1: Structural and Physicochemical Comparisons
Key Observations
Trifluoromethyl Substituent Impact :
- Compounds like 11e and 11k () demonstrate that the 3-(trifluoromethyl)phenyl group enhances binding affinity to hydrophobic pockets in biological targets, as seen in urea-based inhibitors . The target compound’s benzoyl-piperazine group likely shares this property.
- In contrast, the patent compound () uses a piperazine-carboxamide linkage with a trifluoromethylphenyl group, suggesting improved pharmacokinetic stability compared to urea/thiazole analogs .
Synthetic Yields :
- Urea-thiazole derivatives () exhibit yields >85% regardless of substituents, indicating robust synthetic routes for piperazine-containing compounds . The target compound’s azepane-pyridazine scaffold may require more complex optimization due to steric hindrance.
Biological Relevance :
- The azepane ring in the target compound introduces a seven-membered saturated nitrogen heterocycle, which may improve blood-brain barrier penetration compared to smaller cyclic amines (e.g., piperidine). This is critical for CNS-targeted therapeutics .
- Thiazole-urea analogs () are associated with kinase inhibition, suggesting the target compound could share similar pharmacological pathways if its pyridazine core mimics adenine-binding motifs .
Research Findings and Limitations
- Gaps in Data : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation from analogs.
- Synthetic Challenges : The azepane ring’s synthesis (e.g., cyclization or ring-expansion steps) may lower yields compared to smaller heterocycles like piperazine, as seen in ’s high-yield urea derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
